
2-(4-chlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It is a member of the indolinone family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in inflammation, cell proliferation, and apoptosis. It has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in various cell types, including microglia and astrocytes. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to protect against neurotoxicity induced by various agents, including beta-amyloid and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and characterized, with a well-established synthesis method and known biological activities. It also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, one limitation is that it may not be suitable for all experimental systems, as its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide. One direction is to further investigate its mechanisms of action, particularly with respect to its neuroprotective effects. Another direction is to explore its potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may be useful to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Finally, it may be worthwhile to explore the synthesis of analogs of 2-(4-chlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide with improved potency and selectivity for specific biological targets.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been studied for its potential applications in a variety of scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-21(2,3)20(26)24-11-10-14-4-7-16(12-18(14)24)23-19(25)13-27-17-8-5-15(22)6-9-17/h4-9,12H,10-11,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGAYJUOVSEZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3397632.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B3397648.png)
![N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3397661.png)

![Methyl 3-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B3397671.png)
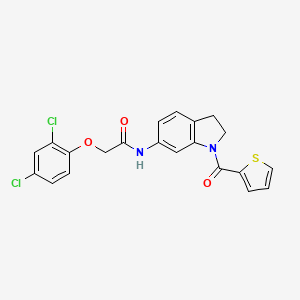
![9-fluoro-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3397688.png)
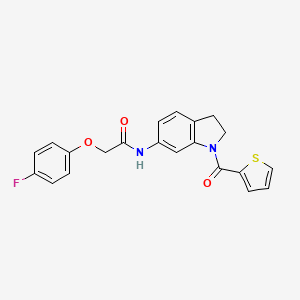
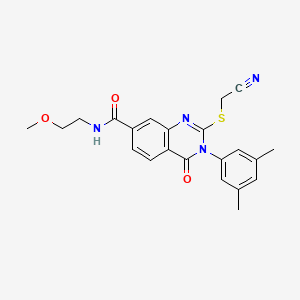
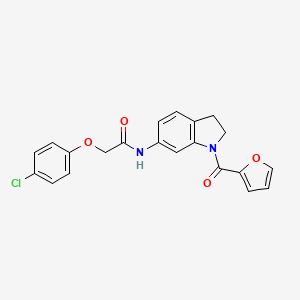

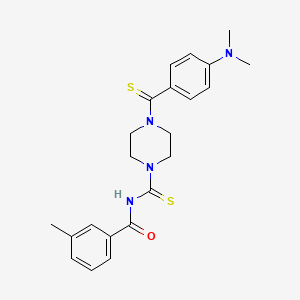
![N-(4-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397729.png)
![3-(4-chlorobenzyl)-N-(2-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3397739.png)